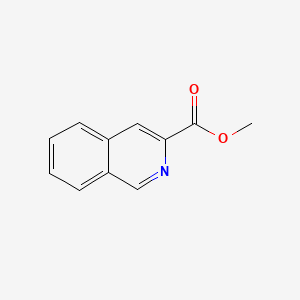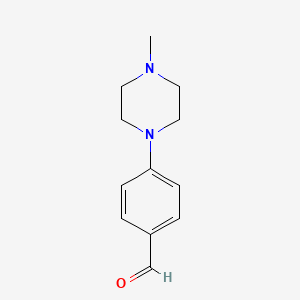
4-(4-甲基哌嗪-1-基)苯甲醛
概述
描述
4-(4-Methylpiperazin-1-yl)benzaldehyde is a chemical compound that is part of the piperazine family and serves as an intermediate in the synthesis of various pharmaceuticals. It is characterized by the presence of a piperazine ring substituted with a methyl group and attached to a benzaldehyde moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the synthesis of anticancer drugs and other therapeutic agents.
Synthesis Analysis
The synthesis of 4-(4-Methylpiperazin-1-yl)benzaldehyde and its derivatives can be achieved through various methods. One approach involves the direct reductive amination of the corresponding benzaldehyde and piperazine using a continuous-flow hydrogenation apparatus, which is a protecting group-free, safe, and environmentally friendly process . Another method includes the in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine, which is scalable and efficient . Additionally, the synthesis of related compounds, such as 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride, has been reported using bromination and amination steps .
Molecular Structure Analysis
The molecular structure and conformational stability of compounds related to 4-(4-Methylpiperazin-1-yl)benzaldehyde have been investigated using various spectroscopic techniques and computational methods. For instance, the molecular structures of azo-benzoic acids derived from benzaldehydes were confirmed using NMR, UV-VIS, and IR spectroscopy, and optimized using density functional theory (DFT) . Similarly, the molecular structure of a piperazine derivative was studied using ab initio Hartree-Fock and DFT methods, revealing multiple stable conformers .
Chemical Reactions Analysis
The chemical reactivity of 4-(4-Methylpiperazin-1-yl)benzaldehyde derivatives is explored in the context of their potential biological activities. For example, novel piperazine derivatives have been synthesized and shown to exhibit significant antimicrobial activity, with their structures characterized by various spectroscopic methods . The binding characteristics of a piperazine derivative to bovine serum albumin (BSA) were also investigated, providing insights into the pharmacokinetic mechanism of the drug .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(4-Methylpiperazin-1-yl)benzaldehyde derivatives are crucial for their biological activity and pharmacokinetics. The binding dynamics of a piperazine derivative to BSA were studied using fluorescence spectroscopy, circular dichroism, and Raman spectroscopy, revealing induced structural changes in BSA and the chemical environmental changes . The physicochemical properties of these compounds, such as their absorption spectra and acid-base dissociation behavior, are influenced by solvent composition and pH, which can affect their biological activity .
科学研究应用
有机合成中的对映选择性乙基化
4-(4-甲基哌嗪-1-基)苯甲醛在有机合成中被用于苯甲醛的对映选择性乙基化。一项研究表明,在这一过程中使用了相关的N/N/O-三齿手性二胺异葎烯醇,显示了这类化合物在不对称合成中的重要性 (Engel et al., 2008)。
制药合成中的中间体
该化合物作为制药合成中的关键前体,例如伊马替尼。已经开发了一种与之密切相关的化合物4-[(4-甲基哌嗪-1-基)甲基]苯甲酸的高效合成方法,突显了它在药物制造中的作用 (Koroleva等,2012)。
质谱和碎片化研究
在质谱中,质子化苯甲酰胺的碎片化,包括1-苯甲酰-4-甲基哌嗪,这是一种与4-(4-甲基哌嗪-1-基)苯甲醛在结构上相似的化合物,显示出有趣的行为,如苯甲醛的丢失。这表明了它在分析化学中理解反应机制方面的潜在应用 (Chai et al., 2017)。
具有生物活性的新化合物的合成
已经合成了4-(4-甲基哌嗪-1-基)苯甲醛的衍生物,并对其进行了各种生物活性评估。例如,使用类似结构的化合物已经开发出具有抗氧化和葡萄糖苷酶抑制潜力的苯并咪唑衍生物 (Özil等,2018)。
有机化学中的催化应用
该化合物已被用于(S, S)-1,2-双(1-羟基烷基)苯的制备,展示了它作为催化剂或配体在有机反应中实现高对映选择性的实用性 (Asami et al., 2001)。
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has potential hazards including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
作用机制
Target of Action
It is suggested that the compound may be useful in the development of inhibitors targeting mycobacterial trna modification .
Biochemical Pathways
It is suggested that the compound may influence the pathways involved in mycobacterial trna modification .
Result of Action
It is suggested that the compound may have therapeutic potential against alzheimer’s disease .
Action Environment
It is known that the compound should be stored under an inert atmosphere at 2-8°c .
属性
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-13-6-8-14(9-7-13)12-4-2-11(10-15)3-5-12/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFODEVGLOVUVHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353061 | |
| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27913-99-1 | |
| Record name | 4-(4-Methyl-1-piperazinyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27913-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(4-methylpiperazin-1-yl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Methylpiperazin-1-yl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-Fluorophenyl)amino]-2-methylpropanenitrile](/img/structure/B1298978.png)
![[5-(4-Amino-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1298980.png)



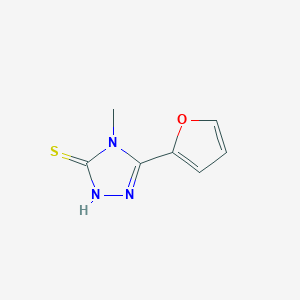
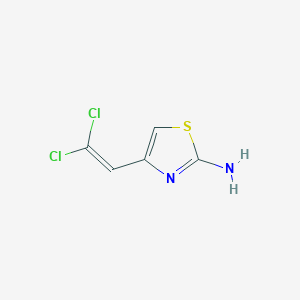
![3-[2-(3-Carboxy-acryloylamino)-phenylcarbamoyl]-acrylic acid](/img/structure/B1298996.png)
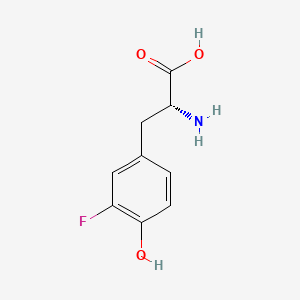
![4-Hydrazinyl-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1298998.png)
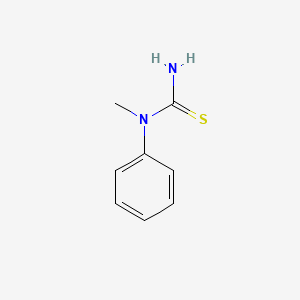
![2-[(4-Methylphenyl)thio]nicotinic acid](/img/structure/B1299002.png)
